N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-3-chlorobenzamide
Description
N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-3-chlorobenzamide is a halogenated benzamide derivative featuring a biphenyl core substituted with bromine at the 4' position and a 3-chlorobenzamide group at the 4-position of the biphenyl system. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its halogen substituents. The bromine atom enhances electrophilic reactivity, while the chlorine atom on the benzamide moiety influences solubility and intermolecular interactions.
Properties
Molecular Formula |
C19H13BrClNO |
|---|---|
Molecular Weight |
386.7 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)phenyl]-3-chlorobenzamide |
InChI |
InChI=1S/C19H13BrClNO/c20-16-8-4-13(5-9-16)14-6-10-18(11-7-14)22-19(23)15-2-1-3-17(21)12-15/h1-12H,(H,22,23) |
InChI Key |
KPNNDQFDCJEWRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-3-chlorobenzamide typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of biphenyl with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Bromination: The biphenyl derivative is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 4’ position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-3-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted biphenyl derivatives, while coupling reactions can produce larger, more complex aromatic systems.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzamide derivatives, including N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-3-chlorobenzamide. Such compounds have been evaluated for their effectiveness against a range of bacterial strains. For instance, derivatives synthesized through the Mannich reaction have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, indicating a promising avenue for developing new antimicrobial agents .
Anticancer Activity
Benzamide derivatives are also being investigated for their anticancer properties. A study focusing on 4-chloro-benzamide derivatives revealed their potential as RET kinase inhibitors, which are crucial for cancer therapies targeting specific molecular profiles in tumors. Compounds similar to this compound have shown moderate to high potency in inhibiting cell proliferation associated with RET mutations . This suggests that modifications to the benzamide structure can enhance its therapeutic efficacy against various cancers.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of benzamides and their biological activity is critical for drug design. For this compound, specific modifications such as halogen substitutions have been shown to influence its potency and selectivity against target enzymes or receptors. For example, the introduction of bromo and chloro groups at strategic positions on the biphenyl and benzamide moieties can significantly alter pharmacokinetic properties and enhance binding affinity to biological targets .
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of Mannich base derivatives were synthesized from this compound. These compounds were tested for their antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics, suggesting a potential role in treating resistant bacterial infections .
Case Study 2: Cancer Therapeutics
In a study evaluating the anticancer efficacy of benzamide derivatives, this compound was included in a panel of compounds tested against glioblastoma cell lines. The compound showed promising results in inhibiting tumor cell growth through mechanisms involving apoptosis and cell cycle arrest. This highlights its potential as a lead compound for further development in cancer therapy .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-3-chlorobenzamide involves its interaction with specific molecular targets. The biphenyl structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting or modulating their activity. The bromine and chlorobenzamide groups can form additional interactions, such as hydrogen bonds or halogen bonds, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physicochemical and Structural Properties
Table 2: Crystallographic Parameters
Biological Activity
N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-3-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula: C13H9BrClN
- Molecular Weight: 292.57 g/mol
- CAS Number: 29558-77-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may inhibit specific pathways involved in disease processes, particularly in cancer and inflammatory conditions.
Biological Activity Overview
-
Anticancer Properties:
- Several studies have explored the anticancer potential of similar benzamide derivatives. For instance, derivatives with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- In vitro studies indicate that this compound may exhibit cytotoxic effects on cancer cells, potentially through the modulation of apoptotic pathways.
-
Anti-inflammatory Effects:
- Compounds with structural similarities have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
- Research indicates that benzamide derivatives can reduce edema in animal models, suggesting a potential therapeutic application in inflammatory diseases.
-
Enzyme Inhibition:
- The compound's ability to inhibit specific enzymes has been a focal point in research. For example, it may act on kinases involved in cell signaling pathways that are dysregulated in cancer.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction of edema in animal models | |
| Enzyme Inhibition | Modulation of kinase activity |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of various benzamide derivatives, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating effective inhibition of cell growth at low concentrations.
Case Study 2: Anti-inflammatory Mechanism
Research on related compounds revealed that the benzamide structure could effectively inhibit COX-2 activity, leading to decreased production of inflammatory mediators. This suggests that this compound may share similar anti-inflammatory mechanisms.
Future Directions
The promising biological activities exhibited by this compound warrant further investigation into its pharmacological properties. Future studies should focus on:
- In vivo efficacy to confirm the therapeutic potential observed in vitro.
- Structure-activity relationship (SAR) studies to optimize the compound for enhanced potency and selectivity.
- Mechanistic studies to elucidate the precise pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
